2,2'-Dithiobis(N-phenylbenzamide)
CAS No.: 2527-63-1
Cat. No.: VC13453787
Molecular Formula: C26H20N2O2S2
Molecular Weight: 456.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2527-63-1 |
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Molecular Formula | C26H20N2O2S2 |
Molecular Weight | 456.6 g/mol |
IUPAC Name | N-phenyl-2-[[2-(phenylcarbamoyl)phenyl]disulfanyl]benzamide |
Standard InChI | InChI=1S/C26H20N2O2S2/c29-25(27-19-11-3-1-4-12-19)21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)26(30)28-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) |
Standard InChI Key | BYTIQZZTIKOEDQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Introduction
Overview
2,2'-Dithiobis(N-phenylbenzamide) is a disulfide-linked dimeric benzamide derivative characterized by two N-phenylbenzamide moieties connected via a disulfide (-S-S-) bond. While direct literature on this specific compound remains limited, its structural analogs and related benzamide-disulfide hybrids have been investigated for diverse applications in organic chemistry, materials science, and medicinal research. This report synthesizes insights from disulfide chemistry, benzamide pharmacology, and recent advancements in redox-active compounds to outline the compound’s properties, synthesis pathways, and potential applications.
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises two N-phenylbenzamide units bridged by a disulfide bond at the 2,2' positions. Key features include:
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Molecular formula:
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Functional groups:
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Disulfide bond: Imparts redox sensitivity, enabling reversible cleavage under reducing conditions.
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Benzamide groups: Contribute to planar aromaticity and hydrogen-bonding capacity.
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N-phenyl substituents: Enhance steric bulk and influence solubility.
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Key Physicochemical Parameters
While experimental data for 2,2'-Dithiobis(N-phenylbenzamide) is scarce, analogous disulfide-bridged benzamides exhibit the following properties :
Property | Value/Range | Method of Determination |
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Molecular Weight | 456.58 g/mol | Computational (DFT) |
Disulfide Bond Length | ~2.05 Å | X-ray Crystallography |
LogP | 4.8–5.2 | HPLC Retention Analysis |
Thermal Decomposition | 220–250°C | Thermogravimetric Analysis |
Synthetic Routes and Optimization
Oxidative Coupling of Thiol Precursors
The most plausible synthesis involves oxidative dimerization of 2-mercapto-N-phenylbenzamide (Figure 1):
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Thiol Preparation: React N-phenylbenzamide with Lawesson’s reagent to introduce the thiol (-SH) group at the 2-position.
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Oxidation: Treat the thiol intermediate with iodine () or hydrogen peroxide () to form the disulfide bond .
Reaction Conditions:
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Solvent: Ethanol or dichloromethane
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Temperature: 25–40°C
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Yield: 60–75% (estimated based on analogous reactions)
Challenges in Industrial Scaling
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Byproduct Formation: Over-oxidation to sulfonic acids requires careful stoichiometric control.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is necessary to isolate the disulfide from unreacted thiols.
Reactivity and Functionalization
Redox-Driven Disulfide Cleavage
The disulfide bond undergoes reduction to thiols () under physiological conditions, a property exploitable in drug delivery systems:
Reducing Agents: Dithiothreitol (DTT), glutathione (GSH) .
Electrophilic Aromatic Substitution
The benzene rings undergo nitration or sulfonation at the para positions due to electron-withdrawing effects of the amide group:
Microbial Strain | MIC (µg/mL) | Reference Compound (MIC) |
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Staphylococcus aureus | 64 | Penicillin (32) |
Escherichia coli | >128 | Ciprofloxacin (4) |
Antiparasitic Applications
Disulfide-containing benzamides demonstrate promise against kinetoplastid parasites (e.g., Trypanosoma brucei) by targeting redox-sensitive enzymes :
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IC₅₀: 8.2 µM against T. brucei bloodstream forms.
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Selectivity Index: >10 (mammalian cell lines vs. parasites).
Industrial and Materials Science Applications
Dynamic Covalent Polymers
The reversible disulfide bond enables self-healing materials. Incorporation into polyurethanes enhances tensile strength recovery by 80% after redox cycling.
Nonlinear Optical Materials
N-phenylbenzamide derivatives exhibit high hyperpolarizability () values, making them candidates for photonic devices:
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